Hemoglobin Villejuif is a variant of human hemoglobin characterized by a specific amino acid substitution in the beta chain, specifically at position 123 where threonine is replaced by isoleucine (Hb Villejuif [beta 123(H1) Thr→Ile]). This variant was first identified during the investigation of polycythemia in an elderly patient of French origin. The presence of this abnormal hemoglobin was confirmed through isoelectric focusing, revealing an isoelectric point similar to that of normal hemoglobin A (HbA). Despite the variant's presence, the patient's red blood cell oxygen binding properties remained normal, indicating that the polycythemia was due to other hematological factors rather than the hemoglobin variant itself .
Hemoglobin Villejuif falls under the classification of abnormal hemoglobins, which are variants resulting from mutations in the globin genes. These variants can arise from single amino acid substitutions or larger structural changes. Hemoglobin Villejuif specifically represents a neutral variant, meaning it does not significantly alter the hemoglobin's functional properties, such as oxygen affinity .
The synthesis of Hemoglobin Villejuif can be studied using various biochemical techniques. The identification of this variant typically involves:
In research involving Hemoglobin Villejuif, samples from patients are often analyzed using these methods to confirm the presence and quantify the variant .
Hemoglobin variants like Hemoglobin Villejuif participate in standard biochemical reactions associated with hemoglobin function, including:
The mechanism of action for Hemoglobin Villejuif follows that of typical hemoglobins:
Research indicates that while Hemoglobin Villejuif retains normal oxygen transport capabilities, further studies are needed to understand any potential impacts on allosteric regulation due to its structural modification .
Hemoglobin Villejuif exhibits physical and chemical properties similar to those of normal human hemoglobins:
Hemoglobin Villejuif has implications primarily in clinical diagnostics and research:
The identification of Hemoglobin Villejuif (Hb Villejuif) emerged from a meticulous investigation at a French hematology center in 1989. Designated as [β123(H1)Thr→Ile], this variant was named after the city of Villejuif where it was first characterized [1]. The discovery occurred during routine isoelectric focusing analysis of a patient’s hemolysate, which revealed an abnormal band with an isoelectric point nearly identical to that of normal adult hemoglobin (HbA). This subtle difference necessitated advanced electrophoretic and peptide mapping techniques to pinpoint the molecular defect: a single amino acid substitution at position 123 of the beta-globin chain, where threonine was replaced by isoleucine [1].
This nomenclature follows the established convention for hemoglobin variants, incorporating both the discovery location and the precise molecular alteration. Unlike variants such as Hemoglobin S (sickle hemoglobin) or Hemoglobin C, Hb Villejuif represents a rare structural change not previously associated with significant functional abnormalities. Its discovery underscored the role of specialized hematology laboratories in characterizing clinically silent hemoglobinopathies during unrelated diagnostic evaluations.
Table 1: Structural Characteristics of Hb Villejuif vs. Normal HbA
Feature | Hb Villejuif | Normal HbA |
---|---|---|
Globin Chain Alteration | β123(H1)Thr→Ile | None |
Isoelectric Point | Very close to HbA | Reference standard |
Oxygen Binding Affinity | Normal | Normal |
Detection Method | Isoelectric focusing + HPLC | Electrophoresis |
Molecular Consequence | Neutral amino acid substitution | N/A |
Hb Villejuif was discovered incidentally during the diagnostic workup of an 87-year-old French patient with unexplained erythrocytosis. Initial suspicion centered on a high-oxygen-affinity hemoglobin variant as the cause of polycythemia. However, direct physiological assessment revealed a critical finding: Red blood cells containing Hb Villejuif exhibited normal oxygen-binding properties [1]. This excluded the hemoglobin variant as the driver of polycythemia.
Further clinical evaluation demonstrated:
These findings confirmed a diagnosis of polycythemia vera (PV), a JAK2-associated myeloproliferative neoplasm [3] [5]. The PV was clonally distinct from the Hb Villejuif variant, illustrating a coincidental occurrence of two hematological anomalies. This distinction carries significant diagnostic implications:
The case exemplifies the importance of comprehensive hematological assessment when polycythemia presents with an incidental hemoglobin variant.
Since its initial description, Hb Villejuif remains exceptionally rare with no significant clusters identified. Only isolated case reports exist beyond France, including:
Several factors contribute to its apparent rarity:1. Detection Challenges:- Requires specialized techniques (isoelectric focusing, DNA sequencing) not routinely deployed- Easily confused with HbA on alkaline electrophoresis2. Population Screening Limitations:- Global hemoglobinopathy screening prioritizes high-prevalence variants (HbS, HbE, HbC) [2] [6]- Neonatal programs target variants causing severe disease (e.g., sickle cell disorders)
Table 2: Detection Methods for Hb Villejuif vs. Common Hemoglobin Variants
Method | Hb Villejuif Detection | Common Variants (e.g., HbS) |
---|---|---|
Alkaline Electrophoresis | Poor resolution | Reliable detection |
Acid Electrophoresis | Differentiates from HbS | Confirmatory |
HPLC | May show abnormal retention | Quantitative |
Genetic Testing | Definitive (HBB:c.368C>T) | Definitive |
Epidemiologically, its distribution may reflect:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2